1-(2,4-Dichlorophenyl)-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;hydrochloride
Overview
Description
1-(2,4-Dichlorophenyl)-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;hydrochloride is a chemical compound that belongs to the class of isoquinolines. This compound is characterized by the presence of a dichlorophenyl group and a methyl group attached to an octahydroisoquinoline skeleton. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility and stability of the compound.
Preparation Methods
The synthesis of 1-(2,4-Dichlorophenyl)-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dichlorobenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently cyclized to form the isoquinoline ring system. The final step involves the addition of hydrochloric acid to form the hydrochloride salt. Industrial production methods often employ continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
1-(2,4-Dichlorophenyl)-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert ketones or aldehydes back to alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with specific neurotransmitter receptors.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and uptake. This interaction can lead to various physiological effects, including changes in mood, cognition, and motor function .
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;hydrochloride can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone: This compound also contains a dichlorophenyl group but has an imidazole ring instead of an isoquinoline ring.
2,4-Dichlorophenoxyacetic acid: This compound is a systemic herbicide used to control broadleaf weeds.
The uniqueness of this compound lies in its specific isoquinoline structure, which imparts distinct chemical and biological properties compared to other compounds with similar functional groups.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2NO.ClH/c1-19-9-8-16(20)7-3-2-4-13(16)15(19)12-6-5-11(17)10-14(12)18;/h5-6,10,13,15,20H,2-4,7-9H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACELUDUVSYQUAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCCCC2C1C3=C(C=C(C=C3)Cl)Cl)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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